A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-tert-butylphenyl)-3-methyl-1H-pyrazol-5-amine, a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This guide will delve into the practical aspects of its synthesis, the rationale behind the chosen methodology, and a detailed analysis of its structural and spectroscopic characterization.
Introduction: The Significance of Pyrazole Amines
Pyrazole-containing molecules are a cornerstone in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][4][5] The functionalization of the pyrazole nucleus, particularly with amino substituents, has led to the development of pharmacologically active compounds that are versatile and highly valuable in drug discovery.[1] 1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine incorporates a bulky tert-butylphenyl group, which can enhance lipophilicity and modulate binding to biological targets, making it a promising scaffold for further chemical exploration and drug design.
Synthesis of 1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine
The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles or their derivatives with hydrazines.[6][7][8] This approach is favored for its efficiency and the ready availability of starting materials. The synthesis of the title compound is achieved through a two-step process: the preparation of the key intermediate, 4-tert-butylphenylhydrazine, followed by its cyclocondensation with 3-aminocrotononitrile.
Part 1: Synthesis of 4-tert-Butylphenylhydrazine Hydrochloride
The starting material, 4-tert-butylphenylhydrazine hydrochloride, is commercially available but can also be synthesized from 4-tert-butylaniline.[9][10][11][12] The general procedure involves diazotization of the aniline followed by reduction of the resulting diazonium salt.
Part 2: Cyclocondensation to Form 1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine
The core of the synthesis lies in the cyclocondensation reaction between 4-tert-butylphenylhydrazine and 3-aminocrotononitrile. This reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl-like carbon of the enaminonitrile, followed by an intramolecular cyclization and elimination of ammonia to form the stable pyrazole ring.[6][7]
Experimental Protocol: Synthesis of 1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine
Materials:
-
4-tert-Butylphenylhydrazine hydrochloride
-
3-Aminocrotononitrile
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of 4-tert-Butylphenylhydrazine (Free Base):
-
In a round-bottom flask, dissolve 4-tert-butylphenylhydrazine hydrochloride in water.
-
Slowly add a solution of sodium hydroxide with stirring until the solution is basic (pH > 10).
-
The free hydrazine will precipitate out of the solution.
-
Extract the aqueous mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-tert-butylphenylhydrazine.
-
-
Cyclocondensation Reaction:
-
To a solution of 4-tert-butylphenylhydrazine in ethanol, add an equimolar amount of 3-aminocrotononitrile.
-
Add a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine.
-
Synthetic Pathway and Workflow Diagrams
The synthesis of 1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine can be visualized through the following pathway and experimental workflow.
Caption: Synthetic pathway for 1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine.
Caption: Experimental workflow for the synthesis and characterization.
Characterization of 1-(4-tert-Butylphenyl)-3-methyl-1H-pyrazol-5-amine
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The expected chemical shifts are predicted based on the structure and data from analogous compounds.[13][14]
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~1.3 | s, 9H, -C(CH₃)₃ |
| ~2.2 | s, 3H, -CH₃ |
| ~4.5 | br s, 2H, -NH₂ |
| ~5.5 | s, 1H, C4-H |
| ~7.4 | d, 2H, Ar-H |
| ~7.5 | d, 2H, Ar-H |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[15][16][17]
| Vibrational Frequency (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (amine) |
| 3100-3000 | C-H stretching (aromatic) |
| 2960-2850 | C-H stretching (aliphatic) |
| ~1620 | C=N stretching (pyrazole ring) |
| ~1590 | C=C stretching (aromatic ring) |
| ~1550 | N-H bending (amine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[13][18][19] The expected molecular ion peak [M+H]⁺ for C₁₄H₁₉N₃ would be approximately m/z 230.32.
Potential Applications in Drug Development
The structural motifs present in 1-(4-tert-butylphenyl)-3-methyl-1H-pyrazol-5-amine suggest its potential for various therapeutic applications. The pyrazole core is a known privileged scaffold in medicinal chemistry.[1][2] The amino group at the 5-position provides a handle for further functionalization, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR). The tert-butylphenyl group can enhance binding to hydrophobic pockets of target proteins and improve pharmacokinetic properties. This class of compounds has been investigated for activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][4][20]
Conclusion
This technical guide has outlined a reliable and efficient method for the synthesis of 1-(4-tert-butylphenyl)-3-methyl-1H-pyrazol-5-amine, a compound with significant potential in the field of drug discovery. The detailed experimental protocol, coupled with a comprehensive characterization strategy, provides researchers with the necessary information to produce and validate this valuable chemical entity. The exploration of its biological activities and the development of its derivatives are promising avenues for future research.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. [Link]
-
Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]
-
Ethyl acetoacetate: Significance and symbolism. ScienceDirect. [Link]
-
Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
-
Current status of pyrazole and its biological activities. PMC. [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC. [Link]
-
Progress of the reaction between ethyl acetoacetate, hydrazine hydrate,.... ResearchGate. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. ResearchGate. [Link]
-
Product Class 17: Hydrazones. Science of Synthesis. [Link]
-
Ethyl acetate reacts with hydrazine to give. Filo. [Link]
-
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing. [Link]
-
The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]
-
A vibrational assignment for pyrazole. Journal of the Chemical Society B. RSC Publishing. [Link]
-
1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]
-
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. [Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. [Link]
-
1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]
-
Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]
-
3-(4-tert-butylphenyl)-1-phenyl-1h-pyrazol-5-amine. PubChemLite. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 8. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 9. CAS 128231-55-0: 4-tert-Butylphenylhydrazine monohydrochlo… [cymitquimica.com]
- 10. (4-(tert-Butyl)phenyl)hydrazine hydrochloride , 95% , 128231-55-0 - CookeChem [cookechem.com]
- 11. [4-(tert-Butyl)phenyl]hydrazine Hydrochloride | 128231-55-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 12. (4-(tert-Butyl)phenyl)hydrazine hydrochloride - CAS:128231-55-0 - Sunway Pharm Ltd [3wpharm.com]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 20. cdn.fortunejournals.com [cdn.fortunejournals.com]
